molecular formula C22H23N5O2 B2837921 N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260909-19-0

N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2837921
CAS RN: 1260909-19-0
M. Wt: 389.459
InChI Key: BWEPJMCYPPSGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Diversified Synthesis of Derivatives

A diversified synthesis method has been developed for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrating the chemical versatility of these compounds. This method employs a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, showcasing the compound's utility in generating structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

Pharmacological Applications

Potential Antidepressant and Receptor Antagonist Properties

Derivatives of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds exhibit significant activity in behavioral models and bind selectively to adenosine A1 and A2 receptors, indicating their therapeutic potential in depression and possibly other neuropsychiatric disorders (Sarges et al., 1990).

Biological Activity

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity. The structural requirements for anticancer activity have been explored, leading to the identification of several compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights the compound's relevance in the development of new anticancer agents (Reddy et al., 2015).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-9-19-24-25-21-22(29)26(17-12-7-8-13-18(17)27(19)21)14-20(28)23-16-11-6-5-10-15(16)4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEPJMCYPPSGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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